molecular formula C29H26N2O6S B388584 ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388584
M. Wt: 530.6g/mol
InChI Key: YWJQDAMMNWFDRE-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate thiazolopyrimidine derivative under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N’ (1),N’ (3)-bis (4-hydroxy-3-methoxybenzylidene)malonohydrazide
  • 4-(2-(4-hydroxy-3-methoxybenzylidene)hydrazino)benzoic acid

Uniqueness

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6g/mol

IUPAC Name

ethyl (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H26N2O6S/c1-5-37-28(34)24-16(2)30-29-31(26(24)25-19-9-7-6-8-18(19)11-13-21(25)35-3)27(33)23(38-29)15-17-10-12-20(32)22(14-17)36-4/h6-15,26,32H,5H2,1-4H3/b23-15+

InChI Key

YWJQDAMMNWFDRE-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC(=C(C=C5)O)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC(=C(C=C5)O)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC(=C(C=C5)O)OC)S2)C

Origin of Product

United States

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